3,4,5-triethoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide
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Overview
Description
3,4,5-triethoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of three ethoxy groups attached to the benzene ring and a pyrazole moiety linked to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole moiety: The pyrazole ring is synthesized by reacting 3-methyl-1-phenyl-5-pyrazolone with appropriate benzaldehydes in the presence of a catalyst such as sodium acetate.
Attachment of the pyrazole to the benzene ring: The synthesized pyrazole is then coupled with a benzene derivative containing ethoxy groups through a nucleophilic substitution reaction.
Formation of the benzamide: The final step involves the formation of the benzamide by reacting the intermediate product with an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
3,4,5-triethoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer and antioxidant activities. It has shown cytotoxic effects on various cancer cell lines and radical scavenging activity.
Materials Science: The compound can be used in the development of advanced materials due to its unique structural properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to activate autophagy proteins as a survival mechanism and induce apoptosis through the p53-mediated pathway . It also exhibits radical scavenging activity, which contributes to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
4,4ʹ-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These compounds share the pyrazole moiety and have shown similar biological activities.
3,4,5-trimethoxyphenyl derivatives: These compounds have similar structural features and exhibit diverse bioactivity effects.
Uniqueness
3,4,5-triethoxy-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide is unique due to the presence of three ethoxy groups on the benzene ring, which enhances its solubility and reactivity
Properties
Molecular Formula |
C23H27N3O4 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-[4-(3-methylpyrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C23H27N3O4/c1-5-28-20-14-17(15-21(29-6-2)22(20)30-7-3)23(27)24-18-8-10-19(11-9-18)26-13-12-16(4)25-26/h8-15H,5-7H2,1-4H3,(H,24,27) |
InChI Key |
CPBUMCWKTVBDSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=C(C=C2)N3C=CC(=N3)C |
Origin of Product |
United States |
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